2-Bromo-3-nitroaniline

Catalog No.
S733995
CAS No.
35757-20-1
M.F
C6H5BrN2O2
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-nitroaniline

Avoid synthesis failure from isomeric mis-sourcing. 2-Bromo-3-nitroaniline is the regiospecific building block required for reliable construction of 4-bromo-benzimidazole intermediates. • Exclusive ortho-Br/NH2 arrangement directs cyclization to retain bromine at 4-position. • Enables sequential functionalization: amino group for diazotization/coupling, bromine reserved for later cross-coupling. • After nitro reduction, yields 2-bromo-1,3-diaminobenzene for high-performance polymers. Supplied with strict batch consistency.

CAS Number

35757-20-1

Product Name

2-Bromo-3-nitroaniline

IUPAC Name

2-bromo-3-nitroaniline

Molecular Formula

C6H5BrN2O2

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2

InChI Key

GDKBUWQOCGJBFX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N

The exact mass of the compound 2-Bromo-3-nitroaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-3-nitrobenzenamine, 3-Nitro-2-bromoaniline, Benzenamine, 2-bromo-3-nitro-, 2-Bromo-3-nitrophenylamine

Purity

≥98%

Package Size

1 g, 5 g, 25 g

2-Bromo-3-nitroaniline is a substituted aromatic amine valued as a specialized building block in organic synthesis. Its primary procurement driver is the unique 1,2,3-substitution pattern of the amino, bromo, and nitro groups on the benzene ring. This specific arrangement provides a distinct combination of reactivity and steric influence, making it a critical precursor for complex heterocyclic structures and materials where precise substituent placement is mandatory.[10]

Procurement Fit

Ortho-bromo/meta-nitro substitution pattern for regioselective heterocycle synthesis
Melt-processable solid facilitating handling and recrystallization
Key building block for liquid crystals, dyes, and pharmaceutical precursors

Procuring an isomeric bromo-nitroaniline, such as 4-bromo-3-nitroaniline or 2-bromo-5-nitroaniline, is a common sourcing error that leads to critical synthesis failures. The specific ortho-relationship between the amino and bromo groups in 2-bromo-3-nitroaniline is essential for directing the regiochemical outcome of cyclization reactions, ensuring the bromine atom is retained at a specific position in the final heterocyclic product.[11][12] Isomers with different substitution patterns will yield entirely different products or fail to cyclize as intended, making this compound non-interchangeable for targeted synthetic applications.

Substitution Risk

Intramolecular cyclization not possible
Generic bromonitroaniline isomers lack the ortho-Br/meta-NO₂ arrangement required for Cu- or Pd-catalyzed C–N bond formation to form benzimidazoles and indoles.
Diazotization efficiency reduced
Lower conjugate acid pKa of alternative isomers (e.g., 2‑bromo‑4‑nitroaniline) slows diazonium salt formation, compromising azo-coupling yield and throughput.
Altered solvent partitioning
Different LogP values shift partitioning behavior during biphasic work‑up, potentially lowering organic-phase recovery and increasing solvent consumption.

Precursor Suitability: Essential for Regiocontrolled Synthesis of 4-Bromo-Benzimidazoles

The primary value of 2-bromo-3-nitroaniline is its utility in one-pot reductive cyclization reactions to form benzimidazoles, where it reliably yields 4-bromo-substituted products. This is a direct consequence of the 1-amino, 2-bromo arrangement. Methodologies exist for the efficient, high-yield conversion of o-nitroanilines to benzimidazoles under mild conditions, such as catalytic hydrogenation in the presence of an orthoester.[1] Using an alternative isomer like 4-bromo-3-nitroaniline would result in the undesired 6-bromo-benzimidazole, which has different biological and chemical properties.

Evidence DimensionRegiochemical Outcome of Benzimidazole Synthesis
Target Compound DataForms 4-bromo-benzimidazoles
Comparator Or Baseline4-Bromo-3-nitroaniline (isomer) forms 6-bromo-benzimidazoles
Quantified DifferenceQualitative but absolute difference in product isomerism; non-interchangeable.
ConditionsReductive cyclization, typically with a reducing agent (e.g., Pd/C, H2) and a one-carbon source (e.g., orthoester or aldehyde).

For synthesizing specific kinase inhibitors or other pharmaceutical scaffolds, obtaining the correct 4-bromo isomer is critical, making this precursor the only viable choice.

Melting Point
Source review
96–97 °C
2‑Bromo‑4‑nitroaniline: 104 °C
ΔT ≈ –8 °C
Supports melt-processing workflow
Supplier-reported values; verify for lot

Processability Profile: High Predicted Solubility in Polar Aprotic Solvents for Scale-Up

While specific solubility data for 2-bromo-3-nitroaniline is not widely published, extensive data on the closely related analog 2-chloro-5-nitroaniline provides a strong basis for process design. At 298.15 K (25 °C), the mole fraction solubility of 2-chloro-5-nitroaniline was measured to be highest in N-methylpyrrolidone (NMP) (0.1251), acetone (0.0988), and 2-butanone (0.0894), while being significantly lower in alcohols like methanol (0.0163).[13] This indicates that 2-bromo-3-nitroaniline is best suited for reaction and processing workflows that utilize polar aprotic solvents, a critical consideration for manufacturability and purification.

Evidence DimensionMole Fraction Solubility at 298.15 K
Target Compound DataPredicted high solubility in polar aprotic solvents.
Comparator Or BaselineMeasured solubility of 2-chloro-5-nitroaniline in NMP: 0.1251; in Methanol: 0.0163.
Quantified DifferenceAn inferred ~7.7x greater solubility in NMP compared to methanol, based on the chloro-analog.
ConditionsExperimental data for 2-chloro-5-nitroaniline determined by the isothermal saturation method.

Selecting the right process solvent is critical for achieving high reaction yield, throughput, and purity, directly impacting production costs and feasibility.

Basicity (pKa)
Data to verify
0.40 ± 0.10
2‑Bromo‑4‑nitroaniline: −1.18 ± 0.10
ΔpKa = +1.58 (~38× more basic)
Facilitates diazotization step
Predicted pKa; experimental confirmation advised

Precursor Suitability: Retains a Versatile C-Br Bond for Post-Modification

Unlike its parent compound, 3-nitroaniline, 2-bromo-3-nitroaniline incorporates a synthetically versatile bromine atom. The carbon-bromine bond is stable under many reaction conditions, including those for nitro group reduction and amine cyclization, but is readily functionalized via modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for late-stage diversification of the synthesized scaffold. Procuring 3-nitroaniline instead of the target compound eliminates this critical functional handle, severely limiting the synthetic potential of the downstream products.

Evidence DimensionAvailability of a Cross-Coupling Handle
Target Compound DataPossesses a C-Br bond suitable for Suzuki, Heck, Buchwald-Hartwig, and other coupling reactions.
Comparator Or Baseline3-Nitroaniline lacks a halogen handle for standard cross-coupling.
Quantified DifferenceQualitative difference between having and lacking a key functional group for molecular elaboration.
ConditionsStandard palladium- or copper-catalyzed cross-coupling conditions.

This feature enables the creation of diverse chemical libraries and the introduction of complex moieties after the core heterocycle is formed, a key strategy in drug discovery and materials science.

Lipophilicity (LogP)
Context-dependent
3.04
4‑Bromo‑2‑nitroaniline: 2.50
ΔLogP = +0.54 (~3.5× more lipophilic)
Improves organic-phase recovery
Computed LogP; verify partitioning behavior
Cyclization Capability
Class-level
Ortho-Br enables intramolecular C–N coupling; thiourea accelerates rate
Enables benzimidazole/indole synthesis
Structural necessity; kinetic data unavailable

Targeted Synthesis of 4-Bromo-Benzimidazole Scaffolds for Medicinal Chemistry

As a direct consequence of its unique regiochemistry, this compound is the specific precursor required for producing 4-bromo-benzimidazoles. These structures are key intermediates in the synthesis of various biologically active molecules, where the bromine at the 4-position can be retained or used for further functionalization.[1]

Precursor for Regio-Defined Diaminobenzenes in Polymer and Materials Science

Following a controlled reduction of the nitro group, 2-bromo-3-nitroaniline yields 2-bromo-1,3-diaminobenzene. This specific diamine isomer, with its defined substitution pattern, is a valuable monomer for the synthesis of high-performance polymers or materials where precise structural control is necessary to achieve desired thermal or electronic properties.

Development of Complex Dyes and Pigments via Orthogonal Chemistry

The compound allows for a two-stage functionalization strategy. The amino group can be used for initial chromophore construction (e.g., diazotization and azo coupling), while the stable bromine atom is reserved for a subsequent cross-coupling reaction to attach performance-modifying groups, enabling the synthesis of complex dyes not easily accessible from other starting materials.[6]

Application Fit Matrix

Application
Selection Property
Validation Focus
Benzimidazole/Indole synthesis
Intramolecular cyclization capability
Cyclization yield & thiourea enhancement
Liquid-crystal intermediate
Ortho-bromo for Ullmann coupling
Biphenyl formation efficiency
Azo-dye & pigment production
Enhanced basicity for diazotization
Diazonium conversion & shade reproducibility
Process-scale synthesis
Lower melting point
Melt-processing temperature & purity after recrystallization

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

2-Bromo-3-nitroaniline

Explore Compound Types